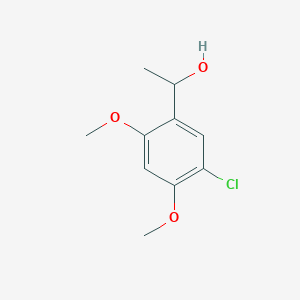![molecular formula C17H15Br2N5O2 B12432610 3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)
3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is notable for its vibrant color and stability, making it a popular choice in the dyeing industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- involves several steps. The process typically begins with the diazotization of 2,6-dibromo-4-nitroaniline, followed by coupling with 4-aminophenylethylamine to form the azo compound . The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the dye produced. The final product is then purified and processed into a form suitable for use in textile dyeing .
Analyse Des Réactions Chimiques
Types of Reactions
Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the bromine sites, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to dye toxicity and environmental impact.
Medicine: Explored for its potential use in medical diagnostics and as a marker in certain assays.
Industry: Widely used in the textile industry for dyeing synthetic fibers such as polyester and acetate.
Mécanisme D'action
The mechanism by which Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- exerts its effects involves the interaction of the azo bond with various substrates. The compound’s vibrant color is due to the extensive conjugation in the azo structure, which absorbs visible light. In biological systems, the compound can interact with cellular components, potentially leading to oxidative stress and other effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disperse Orange 25: Another azo dye with similar applications but different substituents on the aromatic rings.
Disperse Red 1: A related compound with a different color profile and slightly different chemical properties.
Disperse Yellow 3: Another azo dye used in the textile industry with different substituents and color properties.
Uniqueness
Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- is unique due to its specific substituents, which impart distinct color properties and stability. The presence of bromine atoms and the nitro group contribute to its vibrant color and resistance to fading, making it particularly valuable in textile applications .
Propriétés
Formule moléculaire |
C17H15Br2N5O2 |
|---|---|
Poids moléculaire |
481.1 g/mol |
Nom IUPAC |
3-[2-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]propanenitrile |
InChI |
InChI=1S/C17H15Br2N5O2/c18-15-10-14(24(25)26)11-16(19)17(15)23-22-13-4-2-12(3-5-13)6-9-21-8-1-7-20/h2-5,10-11,21H,1,6,8-9H2 |
Clé InChI |
IYCFMHAZKRYIKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNCCC#N)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


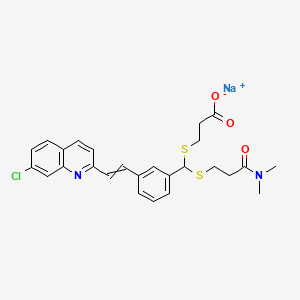
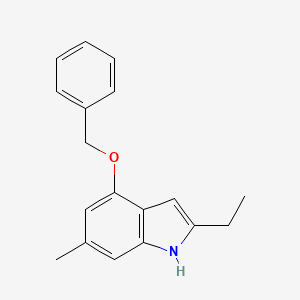
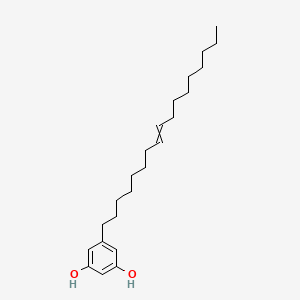
![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)
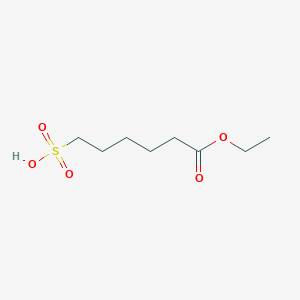
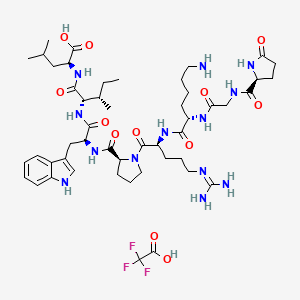
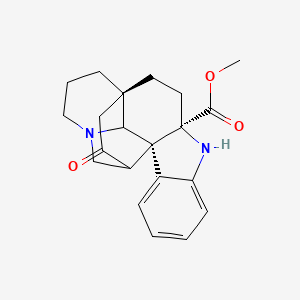

![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)
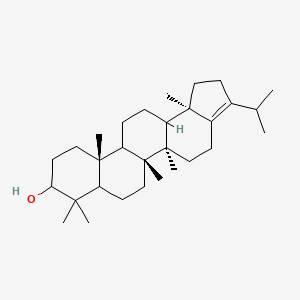
![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
